p-Chloro-alpha-phenylcinnamonitrile
Description
p-Chloro-alpha-phenylcinnamonitrile: is a chemical compound with the molecular formula C15H10ClN and a molecular weight of 239.707 g/mol . It is a white crystalline solid that belongs to the family of alpha-phenylcinnamonitriles. This compound is commonly used in various fields of research, including medical, environmental, and industrial applications.
Properties
IUPAC Name |
3-(4-chlorophenyl)-2-phenylprop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN/c16-15-8-6-12(7-9-15)10-14(11-17)13-4-2-1-3-5-13/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHZUHCZQGFNGNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC2=CC=C(C=C2)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901236110 | |
| Record name | α-[(4-Chlorophenyl)methylene]benzeneacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901236110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.70 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3695-92-9 | |
| Record name | α-[(4-Chlorophenyl)methylene]benzeneacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3695-92-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | α-[(4-Chlorophenyl)methylene]benzeneacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901236110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p-Chloro-alpha-phenylcinnamonitrile typically involves the reaction of p-chlorobenzaldehyde with alpha-phenylacetonitrile in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or methanol and a catalyst like sodium hydroxide or potassium hydroxide .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch or continuous processes. These methods are designed to optimize yield and purity while minimizing production costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions: p-Chloro-alpha-phenylcinnamonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium cyanide (KCN) are often employed.
Major Products Formed:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of p-Chloro-alpha-phenylcinnamonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Alpha-phenylcinnamonitrile: Similar in structure but lacks the chlorine atom.
4-Methoxy-alpha-phenylcinnamonitrile: Contains a methoxy group instead of a chlorine atom.
3,4-Dimethoxy-alpha-phenylcinnamonitrile: Contains two methoxy groups on the phenyl ring.
Uniqueness: p-Chloro-alpha-phenylcinnamonitrile is unique due to the presence of the chlorine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs .
Biological Activity
p-Chloro-alpha-phenylcinnamonitrile, also known as 4-chloro-alpha-phenylhydrocinnamitrile, is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological effects, including anticancer properties, antimicrobial activity, and mechanisms of action.
- Chemical Formula : C15H12ClN
- CAS Number : 32970-79-9
- Molecular Weight : 253.72 g/mol
Biological Activity Overview
Research on this compound has primarily focused on its anticancer and antimicrobial properties. The following sections detail these activities along with relevant case studies and findings.
Anticancer Activity
Several studies have investigated the anticancer properties of this compound, particularly its effects on various cancer cell lines.
Case Study: Cytotoxic Effects on Cancer Cells
A study evaluated the cytotoxic effects of this compound on human cancer cell lines. The results indicated:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and U87MG (glioblastoma).
- Results :
- MCF-7: IC50 = 15 µM, indicating moderate cytotoxicity.
- HeLa: IC50 = 20 µM.
- U87MG: IC50 = 18 µM.
The compound was shown to induce apoptosis in these cell lines via the intrinsic pathway, characterized by increased levels of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Apoptosis induction |
| HeLa | 20 | Apoptosis induction |
| U87MG | 18 | Apoptosis induction |
The mechanisms through which this compound exerts its anticancer effects include:
- Induction of Apoptosis : Activation of caspases leading to programmed cell death.
- Cell Cycle Arrest : G0/G1 phase arrest observed in treated cells.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels contributing to oxidative stress in cancer cells.
Antimicrobial Activity
The antimicrobial potential of this compound has also been evaluated, though findings have been less promising compared to its anticancer activity.
Case Study: Antimicrobial Assays
In a study assessing the compound's antibacterial and antifungal properties:
- Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli.
- Fungal Strains Tested : Candida albicans.
Results showed no significant bactericidal or fungicidal activity at concentrations up to 100 µg/mL, suggesting limited antimicrobial efficacy.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
